1-(4-Methoxybenzyl)piperidin-3-ol
Description
Significance of Piperidine (B6355638) Derivatives in Advanced Organic Synthesis and Alkaloid Scaffolds
Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds in drug discovery and development. sigmaaldrich.comnih.gov The six-membered nitrogen-containing ring is a prevalent feature in over twenty classes of pharmaceuticals and a multitude of natural alkaloids. sigmaaldrich.comnih.gov This widespread presence is due to the piperidine ring's ability to confer favorable physicochemical properties to a molecule, such as basicity and lipophilicity, which can be crucial for receptor binding and pharmacokinetic profiles.
In advanced organic synthesis, piperidine derivatives are not only targets themselves but also serve as versatile intermediates. nih.gov Their synthesis has been a subject of extensive research, leading to a plethora of methods for their formation, including hydrogenation of pyridine (B92270) precursors, reductive amination, aza-Diels-Alder reactions, and various cyclization strategies. sigmaaldrich.comdtic.mil The piperidine structural motif is found in numerous natural alkaloids, such as piperine, the compound responsible for the pungency of black pepper. researchgate.netwhiterose.ac.uk The inherent chirality and conformational rigidity of substituted piperidines make them ideal scaffolds for the construction of complex, biologically active molecules, including antineoplastic, antidiabetic, and antiviral agents. whiterose.ac.uk
Overview of the 1-(4-Methoxybenzyl)piperidin-3-ol Scaffold in Contemporary Chemical Transformations
The this compound scaffold is a strategic asset in multi-step organic synthesis. Its structure is characterized by three key features: the piperidine ring, a hydroxyl group at the 3-position, and a 4-methoxybenzyl (PMB) group attached to the nitrogen atom.
The Piperidine Nitrogen: The nitrogen atom within the piperidine ring is a key site for derivatization. In this compound, it is protected by the 4-methoxybenzyl group. The PMB group is a widely used protecting group in organic synthesis because it is stable to a variety of reaction conditions but can be readily removed under oxidative or strongly acidic conditions. This allows for the selective modification of other parts of the molecule before revealing the secondary amine for further functionalization.
The 3-Hydroxy Group: The hydroxyl group at the 3-position serves as a crucial functional handle. It can be readily converted into other functional groups, such as ketones, esters, or ethers. Furthermore, it can participate in reactions to form larger, more complex structures. For instance, the synthesis of various piperidin-4-ols often proceeds through multi-step sequences where a hydroxyl group is a key intermediate. nih.gov The stereochemistry of this hydroxyl group is also of great importance, as the biological activity of chiral molecules often depends on the specific arrangement of their atoms. Stereoselective methods to synthesize substituted piperidines are therefore of high interest. nih.gov
Chemical Transformations: While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the transformations of closely related N-benzyl and other substituted 3-hydroxypiperidines are well-established. These include oxidation of the alcohol to a ketone, etherification, and use in the synthesis of more complex heterocyclic systems. For example, related 4-(3-hydroxyphenyl)piperidines have been synthesized and studied for their opioid receptor properties, highlighting the importance of the hydroxylated piperidine core in medicinal chemistry. acs.org
Foundational Research Objectives and Scope for the Chemical Compound
The primary research objective for a compound like this compound is its use as a versatile intermediate in the synthesis of target molecules with potential biological activity. The scope of its application is broad and can be categorized as follows:
Medicinal Chemistry and Drug Discovery: The scaffold is an ideal starting point for the synthesis of libraries of compounds for high-throughput screening. By modifying the hydroxyl group and later replacing or functionalizing the PMB-protected nitrogen, a diverse range of molecules can be generated. Research on related structures, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which act as inhibitors of the presynaptic choline (B1196258) transporter, demonstrates the utility of such scaffolds in developing novel therapeutics. nih.gov
Alkaloid Synthesis: Given that the piperidine ring is a core component of many alkaloids, this compound represents a valuable building block for the total synthesis of these complex natural products. The stereocenter at the 3-position can be used to establish the desired stereochemistry in the final target molecule.
Development of Synthetic Methodology: The compound can be employed as a model substrate in the development of new synthetic methods. For example, researchers might use it to test new catalysts for stereoselective reductions or new reagents for functional group transformations on the piperidine ring.
In essence, this compound is not typically the final product of interest but rather a crucial stepping stone. Its value lies in the strategic combination of a functionalized core and a protecting group that facilitates complex synthetic endeavors.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSIHYZSNGOYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273148 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148729-36-6 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148729-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Methoxybenzyl Piperidin 3 Ol and Analogues
Strategies for Piperidine (B6355638) Ring Formation
Intramolecular Cyclization Approaches to the Piperidine Core
A variety of intramolecular cyclization reactions have been developed to afford piperidine derivatives. These methods offer diverse pathways to access this important heterocyclic system, each with its own advantages and substrate scope.
The cyclization of substrates containing both an amine and an alkene functionality is a prominent method for piperidine synthesis. Gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines through the difunctionalization of the double bond and concurrent N-heterocycle formation. mdpi.com Another approach involves an intramolecular cyclization of amides bearing an alkene group, which proceeds via a hydride transfer/cyclization cascade. mdpi.com This reaction is sensitive to water, which can lead to the formation of byproducts. mdpi.com Palladium catalysis has also been employed for the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, resulting in 6-endo-cyclized piperidines. nih.gov
| Catalyst/Reagent | Substrate Type | Product | Key Features |
| Gold(I) complex / Iodine(III) oxidizing agent | Non-activated alkenes with amine | Substituted piperidines | Oxidative amination with difunctionalization. mdpi.com |
| Hydride transfer conditions | Alkene-bearing amides | Piperidines with tertiary amino groups | Water-sensitive reaction. mdpi.com |
| Palladium catalyst | Alkenes | 6-endo-cyclized piperidines | Aminotrifluoromethanesulfinyloxylation. nih.gov |
| Palladium catalyst (ligand-free) | Allylic substrates with protected amine | Piperidines | Diastereoselective intramolecular allylic amination. nih.gov |
Radical cyclizations offer a powerful tool for the synthesis of piperidines, often proceeding under mild conditions and tolerating a range of functional groups. One such method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which yields piperidines in good yields, although the formation of a linear alkene byproduct can occur. mdpi.com Another strategy utilizes a radical cascade involving two successive cyclizations (5-exo-dig and 3-exo-trig) initiated by triethylborane (B153662) for the synthesis of polysubstituted alkylidene piperidines from 1,6-enynes. mdpi.com
A significant advancement in this area is the enantioselective δ-C–H cyanation of acyclic amines. nih.gov This method employs a chiral copper(II) catalyst to intercept an N-centered radical relay, leading to the formation of enantioenriched δ-amino nitriles, which can then be cyclized to chiral piperidines. nih.gov This approach has been successfully applied to the asymmetric synthesis of the anti-cancer drug Niraparib. mdpi.comnih.gov
| Catalyst/Initiator | Substrate Type | Product | Key Features |
| Cobalt(II) catalyst | Linear amino-aldehydes | Piperidines | Good yields, potential for alkene byproduct. mdpi.com |
| Triethylborane | 1,6-enynes | Polysubstituted alkylidene piperidines | Radical cascade reaction. mdpi.com |
| Chiral Copper(II) catalyst | Acyclic amines | Chiral piperidines | Enantioselective δ-C–H cyanation. mdpi.comnih.gov |
The aza-Achmatowicz reaction is a versatile method for the synthesis of functionalized piperidinones, which are valuable precursors to piperidines like 1-(4-Methoxybenzyl)piperidin-3-ol. nih.govresearchgate.net This reaction involves the oxidative rearrangement of a furfuryl amine to a dihydropyridinone. nih.gov This transformation provides a powerful entry into piperidinone structures with ample opportunities for further functionalization. researchgate.net
The combination of an aza-Achmatowicz oxidative rearrangement with a dihydropyridone reduction and subsequent stereoselective allylsilane addition to an N-sulfonyliminium ion has proven to be an effective protocol for the preparation of various hydroxylated piperidine alkaloids. nih.govacs.org The stereochemical outcome of the reduction step is often controlled by steric factors, leading to the selective formation of specific diastereomers. nih.govacs.org
| Reaction Sequence | Starting Material | Key Intermediate | Final Product Type |
| Aza-Achmatowicz rearrangement, reduction, allylsilane addition | Furfuryl amine | Dihydropyridone, N-sulfonyliminium ion | Hydroxylated piperidine alkaloids nih.govacs.org |
| Aza-Achmatowicz rearrangement | Protected furfurylamine | Hemiaminal | Piperidinone researchgate.net |
The intramolecular silyl-Prins reaction is an effective method for constructing the piperidine ring with high stereoselectivity. nih.govresearchgate.net This reaction involves the cyclization of an allylsilyl-substituted N-acyliminium or iminium ion, which acts as an internal π-nucleophile. benthamdirect.com The development of an asymmetric aza-silyl-Prins reaction, utilizing a novel chiral auxiliary on a homoallylic amine, has enabled the synthesis of enantiopure piperidines and their derivatives. acs.org Iron(III) salts have been shown to be sustainable catalysts for the silyl (B83357) aza-Prins cyclization, leading to the efficient formation of tetrahydroazepines, demonstrating the versatility of this methodology for constructing various nitrogen-containing heterocycles. acs.org
Electrophilic cyclizations also play a crucial role in piperidine synthesis. These reactions are among the many approaches used for intramolecular ring closure to form the piperidine skeleton. nih.gov
| Reaction Type | Key Reactant | Catalyst/Promoter | Product | Key Features |
| Intramolecular Silyl-Prins | Allylsilyl-substituted N-acyliminium ion | Lewis Acid | Piperidine | High stereoselectivity. benthamdirect.com |
| Asymmetric Aza-Silyl-Prins | Homoallylic amine with chiral auxiliary | Lewis Acid | Enantiopure piperidines | High enantioselectivity. acs.org |
| Silyl Aza-Prins | Amines and aldehydes | Iron(III) salts | Tetrahydroazepines | Sustainable catalysis. acs.org |
A one-pot azide (B81097) reductive cyclization of an aldehyde has been developed as a key step in the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. mdpi.com This palladium-catalyzed reaction proceeds through an intermediate that can be further modified to produce various analogs. mdpi.com This method highlights the utility of palladium catalysis in facilitating tandem reactions that efficiently construct complex piperidine structures. mdpi.comresearchgate.net
Diastereoselective Reductive Cyclization of Amino Acetals
A notable method for synthesizing functionalized piperidines with control over stereochemistry involves the diastereoselective reductive cyclization of amino acetals. This process often begins with a nitro-Mannich reaction to establish the initial stereocenters. For instance, the reaction between a β-aryl or heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine can produce β-nitro-amines with good to excellent diastereoselectivity. Subsequent reductive cyclization, often facilitated by reagents like triethylsilane (Et3SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF3·OEt2), yields stereochemically pure piperidines. researchgate.net This two-step sequence allows the stereochemistry set in the initial Mannich reaction to be effectively transferred to the final piperidine product. researchgate.netnih.gov
| Reactants | Reagents | Diastereoselectivity (syn:anti) | Yield (%) | Ref |
| β-aryl/heteroaryl substituted nitroalkanes, glyoxylate imine | 1. Nitro-Mannich Reaction 2. BF3·OEt2, Et3SiH | 70:30 to >95:5 | 19–57 | researchgate.net |
Hydride Transfer/Cyclization Cascades
Hydride transfer reactions coupled with cyclization offer a powerful cascade approach to N-heterocycles. These reactions can be initiated by a Brønsted acid, which facilitates a formal [5+1] or [5+2] cyclization. acs.org For instance, the reaction of ϖ-amino fatty acids can be catalyzed by an iron complex in the presence of phenylsilane (B129415). In this cascade, phenylsilane serves multiple roles: it promotes the formation of an imine, initiates cyclization, and reduces the resulting piperidinone intermediate to the corresponding piperidine. nih.gov This method is effective for creating various ring sizes, including piperidines. nih.gov
| Substrate | Catalyst/Reagents | Product Type | Ref |
| ϖ-amino fatty acids | Iron complex, Phenylsilane | Piperidines, Pyrrolidines, Azepanes | nih.gov |
Gold(I)-Catalyzed Intramolecular Dearomatization/Cyclization
Gold(I) catalysts are highly effective in activating alkynes for various transformations, including the synthesis of complex molecular architectures. nih.govnih.govresearchgate.net A notable application is the intramolecular cyclization of N-tethered indole- and dihydropyrrole-arylpropargyl substrates. rsc.org This gold(I)-catalyzed process can lead to the formation of complex polycyclic N-heterocycles. rsc.org In some cases, a cascade reaction involving a 6-endo-dig cyclization of a diazo-yne compound generates a β-aryl gold-carbene intermediate, which can then undergo an intermolecular [4+2] cycloaddition with an alkene. nih.govnih.govresearchgate.net This unique reactivity allows for the rapid assembly of polycarbocyclic frameworks under mild conditions. nih.govnih.govresearchgate.net Asymmetric versions of these reactions have been developed, achieving high enantioselectivity. rsc.org
| Catalyst System | Substrate Type | Key Intermediate | Reaction Type | Ref |
| Gold(I) | N-tethered indole/dihydropyrrole-arylpropargyl | --- | Cycloisomerization | rsc.org |
| Gold(I) | Alkyne-containing diazo compounds | β-aryl gold-carbene | 6-endo-dig cyclization/[4+2] cycloaddition | nih.govnih.govresearchgate.net |
Photochemical Cycloaddition Reactions
Photochemical methods provide an alternative pathway for constructing piperidine rings. pearson.comyoutube.com One such approach involves the intramolecular [2+2] cycloaddition of dienes to form bicyclic piperidinones. nih.gov These intermediates can then be readily reduced to the corresponding piperidine derivatives. This method has proven to be scalable and has been applied to the synthesis of key analogues of pharmaceutical agents. nih.gov Another strategy involves the generation of a highly reactive 3,4-piperidyne intermediate from a silyl triflate precursor using cesium fluoride (B91410) (CsF). This intermediate can be trapped in situ by various reagents, such as nitrones, to afford cycloaddition products like isoxazolines, which are precursors to annulated piperidines. tcichemicals.com
| Reaction Type | Substrate | Intermediate | Product | Ref |
| Intramolecular [2+2] Cycloaddition | Dienes | Bicyclic Piperidinone | Piperidine (after reduction) | nih.gov |
| [3+2] Cycloaddition | Silyl triflate and trapping agent (e.g., nitrone) | 3,4-Piperidyne | Annulated Piperidine (e.g., Isoxazoline-fused) | tcichemicals.com |
Intermolecular Approaches to the Piperidine Moiety
Intermolecular strategies involve the assembly of the piperidine ring from two or more separate components. These methods offer flexibility in introducing a variety of substituents onto the piperidine core.
Reductive Amination Protocols
Reductive amination is a widely used and versatile method for synthesizing amines, including cyclic amines like piperidines. labflow.com This two-step, one-pot process typically involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ. labflow.com For the synthesis of this compound, this could involve the reaction of 4-methoxybenzylamine (B45378) with a suitable 1,5-dicarbonyl compound or a precursor thereof, followed by reduction. Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. labflow.com The efficiency of this reaction can be enhanced by using catalysts or additives. For example, a cation exchange resin like DOWEX(R)50WX8 has been shown to facilitate the reductive amination of aldehydes with anilines using sodium borohydride in THF, providing excellent yields. redalyc.org
| Aldehyde/Ketone | Amine | Reducing Agent/Catalyst | Product | Ref |
| Benzaldehyde | Aniline | NaBH4/DOWEX(R)50WX8 | N-Benzylaniline | redalyc.org |
| ortho-Vanillin | para-Toluidine | Sodium borohydride | N-(2-hydroxy-3-methoxybenzyl)-p-methylaniline | labflow.com |
Multicomponent Reactions (e.g., Mannich-type Reactions)
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. thieme-connect.comnih.govberkeley.edu Mannich-type reactions are a classic example of MCRs used for piperidine synthesis. A modern variation involves a four-component reaction using an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. thieme-connect.com This approach allows for the one-pot synthesis of highly substituted piperidones, which can be further converted to piperidines. thieme-connect.com The stereochemical outcome of these reactions can often be controlled by the nature of the dienophile. thieme-connect.com Another example is the Yb(OTf)3/AgOTf co-catalyzed one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com This reaction proceeds through a domino sequence of Mannich reaction, Hoffmann elimination, Michael addition, and intramolecular aminolysis. tandfonline.com
| Reactants | Catalyst(s) | Product | Key Features | Ref |
| Aldehyde, ammonia equivalent, acyl chloride, dienophile | --- | Polysubstituted piperidones | One-pot, stereochemical control | thieme-connect.com |
| Dimethyl malonate, formaldehyde O-benzyl oxime | Yb(OTf)3, AgOTf | Trimethyl 3,5,5-piperidonetricarboxylate | Domino reaction, high yield | tandfonline.com |
N-Alkylation Strategies for the Piperidine Nitrogen
The introduction of the 4-methoxybenzyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target compound. This is typically achieved through standard N-alkylation procedures.
Alkylation with 4-Methoxybenzyl Halides
The direct N-alkylation of a piperidine ring with a benzyl (B1604629) halide is a common and straightforward method. For the synthesis of this compound, this involves reacting piperidin-3-ol with 4-methoxybenzyl chloride or bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net
Common conditions involve using an inorganic base like potassium carbonate (K₂CO₃) or an organic base such as diisopropylethylamine (DIPEA) in a suitable solvent. researchgate.netchemicalforums.com The choice of solvent and base can be critical. For instance, while many benzyl chlorides react well with piperidine in a polar protic solvent like ethanol (B145695) with K₂CO₃, the electron-donating nature of the methoxy (B1213986) group in 4-methoxybenzyl chloride makes it a highly reactive S_N1 electrophile. chemicalforums.com This increased reactivity can lead to side reactions, such as solvolysis with ethanol. In such cases, switching to an aprotic solvent like dichloromethane (B109758) (DCM) with an organic base like DIPEA can be more effective, preventing unwanted side reactions and yielding the desired N-alkylated product. chemicalforums.com
Table 1: Conditions for N-Alkylation of Piperidines with Benzyl Halides
| Alkylating Agent | Base | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Alkyl bromide/iodide | K₂CO₃ or NaH | Acetonitrile or DMF | Room temp. to reflux | General procedure for N-alkylation | researchgate.net |
| 4-Methoxybenzyl chloride | K₂CO₃ | Ethanol (EtOH) | Microwave, 80°C, 40 min | No desired product | chemicalforums.com |
N-Alkylation for Radiotracer Synthesis (e.g., using 18F-labeled reagents)
The synthesis of radiolabeled compounds is essential for developing positron emission tomography (PET) imaging agents. Introducing the fluorine-18 (B77423) (¹⁸F) isotope is a common strategy. The N-alkylation step can be adapted for radiosynthesis by using an ¹⁸F-labeled alkylating agent. A typical approach involves a nucleophilic substitution reaction where a precursor molecule is reacted with a reagent carrying the ¹⁸F isotope. nih.gov
For instance, a common method for radiofluorination is the reaction of a precursor with [¹⁸F]fluoride, which is often activated using a potassium/Kryptofix 222 (K₂.₂.₂) complex. nih.gov The alkylating agent itself would need a suitable leaving group, such as a tosylate, mesylate, or halide. To synthesize an ¹⁸F-labeled analogue of this compound, one could envision reacting piperidin-3-ol with a 4-(alkoxy-[¹⁸F]fluoroalkyl)benzyl halide. Alternatively, a precursor containing a leaving group on the benzyl moiety could be reacted with [¹⁸F]KF. nih.gov These radiosyntheses are often performed in automated modules to handle the radioactivity safely and efficiently, aiming for high radiochemical yield and purity. nih.gov
Table 2: General Methods for ¹⁸F-Radiolabeling
| ¹⁸F Reagent | Precursor Type | Conditions | Application | Reference(s) |
|---|---|---|---|---|
| [¹⁸F]KF/Kryptofix 2.2.2 | Alkyl tosylate | MeCN, 110°C | Nucleophilic substitution | nih.gov |
| 2-[¹⁸F]fluoroethyl tosylate | Phenol (B47542) | Cs₂CO₃, DMSO, 110°C | O-alkylation for PET tracer | nih.gov |
Stereoselective and Asymmetric Synthesis of the Piperidin-3-ol Moiety
Controlling the stereochemistry at the C3 position of the piperidine ring is critical for producing specific stereoisomers, which can have different biological activities.
Diastereoselective Reduction Reactions of Ketone Precursors (e.g., NaBH₄ reductions)
A common and effective method for creating the 3-ol functionality is the reduction of the corresponding ketone precursor, N-(4-methoxybenzyl)piperidin-3-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently used for converting ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride on the electrophilic carbonyl carbon. youtube.com
While a standard NaBH₄ reduction can produce a mixture of diastereomers (cis and trans isomers), the stereoselectivity can be significantly influenced by the reaction conditions or the use of chelating agents. numberanalytics.com The Narasaka–Prasad reduction, for example, achieves high diastereoselectivity for syn-diols from β-hydroxy ketones by using a boron chelating agent in conjunction with NaBH₄. wikipedia.org This chelation forces the hydride to attack from a specific face of the carbonyl, leading to a predictable stereochemical outcome. wikipedia.org By applying such principles, the reduction of N-(4-methoxybenzyl)piperidin-3-one can be directed to favor either the cis- or trans-1-(4-methoxybenzyl)piperidin-3-ol isomer.
Chiral Auxiliary-Mediated Synthesis
For the synthesis of a single enantiomer of this compound, an asymmetric synthesis is required. One powerful strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent reaction to occur with high stereoselectivity. sigmaaldrich.com After the key stereocenter-forming step, the auxiliary can be removed and often recycled. sigmaaldrich.com
In the context of piperidine synthesis, phenylglycinol-derived oxazolopiperidone lactams have proven to be versatile intermediates. researchgate.net These chiral building blocks allow for the controlled, stereoselective introduction of substituents onto the piperidine ring. Another example involves using aminoacid-derived auxiliaries like (4S)-benzyl-1,3-thiazolidin-2-one to direct aldol (B89426) reactions. scielo.org.mx A synthetic route to an enantiopure piperidin-3-ol could involve attaching a chiral auxiliary to a suitable precursor, performing a cyclization or other key reaction to establish the desired stereochemistry at C3, and finally cleaving the auxiliary to yield the enantiomerically pure product. researchgate.net This approach provides access to specific stereoisomers that are often crucial for targeted biological applications.
Enantioselective Catalytic Approaches (e.g., Borenium-catalyzed hydrogenation)
The catalytic hydrogenation of pyridines is a fundamental method for producing piperidines. While traditional methods often require high temperatures and pressures, recent advancements have focused on milder and more selective protocols. One such advanced approach involves the use of borenium catalysts.
Mesoionic carbene-stabilized borenium ions have been shown to efficiently reduce substituted pyridines to piperidines. nih.gov This catalytic system operates in the presence of a hydrosilane and a hydrogen atmosphere. nih.gov Deuterium labeling studies have indicated a mechanism involving the reversible hydrosilylation of the pyridine (B92270) ring, which facilitates the complete reduction of the N-heterocycle under milder conditions than previously required. nih.gov The hydrosilane is a crucial component, preventing the formation of an adduct between the piperidine product and the borenium catalyst. nih.gov
This method represents a significant step forward in the enantioselective synthesis of piperidine derivatives, offering a pathway to chiral building blocks like (S)-piperidin-3-ol. bldpharm.com
Control of Stereochemistry in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, offering advantages in terms of time, energy, and resources. erciyes.edu.trpreprints.org The development of stereocontrolled MCRs is a key area of interest in modern organic and medicinal chemistry. nih.govrsc.org
A notable example is the four-component Ugi reaction for the stereoselective synthesis of C–N atropisomeric peptide analogues. rsc.org This reaction combines ortho-substituted anilines, aldehydes, carboxylic acids, and isocyanides to produce complex molecules with both central and axial chirality in high yield and diastereoselectivity. rsc.org By adjusting the reaction temperature, it is possible to selectively target either diastereoisomer of the desired product from the same set of starting materials. rsc.org
While not directly applied to this compound in the reviewed literature, the principles of stereocontrol in MCRs are highly relevant for the synthesis of its complex analogues. nih.govnih.gov The ability to control stereochemistry in a single, convergent step is a powerful tool for generating libraries of diverse piperidine-containing compounds for biological screening.
Derivatization of Precursors to Introduce the Piperidin-3-ol Scaffold
Conversion of Piperidone Intermediates to Piperidin-3-ols
Piperidones are valuable and commonly used intermediates in the synthesis of piperidines. mdma.chdtic.mil Specifically, 3-piperidones are direct precursors to 3-hydroxypiperidines. dtic.mil The reduction of the ketone functionality in a piperidone provides the corresponding piperidinol.
One established route to 3-piperidones involves the alkylation of commercially available 3-hydroxypyridine (B118123) with benzyl chloride, followed by reduction with sodium borohydride and subsequent cleavage of the resulting enol ether with HBr. dtic.mil The resulting 3-piperidone can then be reduced to the desired 3-hydroxypiperidine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). dtic.mil
For instance, the synthesis of N-substituted piperidines has been achieved through a reductive amination reaction between N-Boc-piperidin-4-one and an appropriate aniline. researchgate.net While this example focuses on a 4-piperidone (B1582916), the principle of reducing a piperidone to a piperidinol is directly applicable to the synthesis of 3-ol derivatives. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, offering a handle for diastereoselectivity.
| Precursor | Reagent(s) | Product | Reference |
| 3-Hydroxypyridine | 1. Benzyl chloride 2. Sodium borohydride 3. HBr | 3-Piperidone | dtic.mil |
| 3-Piperidone | Sodium borohydride or Lithium aluminum hydride | 3-Hydroxypiperidine | dtic.mil |
| N-Boc-piperidin-4-one | Reductive amination reagents | N-substituted piperidin-4-amine | researchgate.net |
Utilization of Protected Piperidin-3-ol Intermediates
In multistep syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The hydroxyl group of piperidin-3-ol is frequently protected during the synthesis of more complex molecules. A common protecting group for amines, including the piperidine nitrogen, is the tert-butyloxycarbonyl (Boc) group.
(R)-3-(Boc-Amino)piperidine is a commercially available, protected form of (R)-3-aminopiperidine that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemicalbook.com Similarly, protected forms of piperidin-3-ol, such as N-Boc-3-hydroxypiperidine, are valuable building blocks. The use of such protected intermediates allows for selective modifications at other positions of the piperidine ring.
For example, a synthetic route to donepezil (B133215) analogues involved the use of 2-substituted 4-piperidones, highlighting the importance of functionalized piperidine intermediates. kcl.ac.uk In another instance, the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives utilized piperazine (B1678402) and piperidine precursors that were manipulated through a series of reactions, including the protection and deprotection of functional groups. acs.org The synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a prized building block, further underscores the utility of protected piperidinol intermediates in medicinal chemistry. nih.gov
The general strategy involves introducing the protecting group at an early stage, performing the desired chemical transformations, and then removing the protecting group under specific conditions to reveal the final product. This approach provides a robust and flexible method for the synthesis of complex piperidine derivatives.
| Protected Intermediate | Application | Reference |
| (R)-3-(Boc-Amino)piperidine | Synthesis of dipeptidyl peptidase IV inhibitors | chemicalbook.com |
| 2-Substituted 4-piperidones | Synthesis of donepezil analogues | kcl.ac.uk |
| cis-1-Boc-3-fluoropiperidin-4-ol | Building block for medicinal chemistry | nih.gov |
| Piperazine and piperidine derivatives | Synthesis of 1,3,4-oxadiazole derivatives | acs.org |
Reaction Mechanisms and Pathways Involving 1 4 Methoxybenzyl Piperidin 3 Ol
Mechanistic Investigations of Piperidine (B6355638) Ring Formation
The formation of the piperidine ring, the core structure of 1-(4-Methoxybenzyl)piperidin-3-ol, can be achieved through various mechanistic pathways. Intramolecular cyclization is a primary strategy, where a linear precursor containing a nitrogen atom and an electrophilic center undergoes ring closure. mdpi.com The cyclization can proceed via the formation of a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond, largely governed by Baldwin's rules for ring closure. mdpi.com
One common pathway involves a cascade or domino process that combines several named reactions. For instance, a sequence involving Knoevenagel condensation, a Michael addition, and two consecutive Mannich reactions can efficiently construct the piperidine skeleton in a multicomponent synthesis approach. mdpi.com Another significant pathway is intramolecular hydroamination/cyclization, where an alkyne is functionalized through acid mediation to form an enamine, which then generates an iminium ion. Subsequent reduction of this ion leads to the formation of the piperidine ring. mdpi.com
These pathways are summarized in the table below, highlighting the diversity of mechanisms for forming the fundamental piperidine structure.
Table 1: Key Mechanisms in Piperidine Ring Formation
| Mechanism Type | Description | Key Intermediates | Reference |
|---|---|---|---|
| Intramolecular Cyclization | A linear precursor containing a nitrogen source and an active site undergoes ring closure to form either a C-N or C-C bond. | Iminium ions, enamines | mdpi.com |
| Cascade (Domino) Reactions | A multi-reaction sequence (e.g., Knoevenagel, Michael, Mannich) that builds the ring in a single synthetic operation. | Varies by specific reactions | mdpi.com |
| Reductive Hydroamination/Cyclization | An acid-mediated cyclization of alkynes that proceeds through enamine and iminium ion intermediates before reduction. | Enamines, Iminium ions | mdpi.com |
Role of Organometallic Reagents in Carbon-Carbon Bond Formation (e.g., Organolithium Compounds)
Organometallic reagents, particularly organolithium and Grignard reagents, are pivotal in synthetic organic chemistry for their ability to form carbon-carbon bonds. youtube.com These reagents function as potent carbon nucleophiles, reacting with electrophilic carbon centers, such as those in carbonyl compounds (aldehydes and ketones). youtube.comlibretexts.org
Organolithium reagents are typically prepared by reacting an organic halide with lithium metal, a process that requires two equivalents of lithium. youtube.commasterorganicchemistry.com The resulting R-Li species is highly polarized and can be considered a source of a carbanion (R:⁻), making it an exceptionally strong base and nucleophile. libretexts.orgyoutube.com
In the context of synthesizing complex piperidines, these reagents allow for the introduction of various carbon-based substituents onto the heterocyclic scaffold. For example, a precursor ketone could be reacted with an organolithium reagent to install a new group and generate an alcohol, which could be a key functional handle for subsequent transformations. youtube.com While these reagents are powerful, their high basicity means they are incompatible with acidic protons, such as those found in alcohols or amines, which would be deprotonated instead of undergoing nucleophilic attack. libretexts.org
Table 2: Characteristics of Organolithium Reagents in Synthesis
| Characteristic | Description | Reference |
|---|---|---|
| Formation | Reaction of an alkyl or aryl halide with two equivalents of lithium metal, often in an ether or pentane (B18724) solvent. | youtube.commasterorganicchemistry.com |
| Reactivity | Acts as a strong nucleophile and a very strong base (pKa of conjugate acids are ~42-50). | libretexts.org |
| Synthetic Application | Forms new C-C bonds by reacting with electrophiles like aldehydes, ketones, and epoxides. | youtube.com |
| Limitations | Reacts with acidic protons, precluding its use with substrates containing alcohol, amine, or carboxylic acid groups. | libretexts.org |
Stereochemical Control Mechanisms in Reduction and Cyclization Reactions
Achieving stereochemical control is a critical challenge in the synthesis of substituted piperidines like this compound, which contains a chiral center at the C-3 position. The spatial arrangement of substituents is often determined during reduction and cyclization steps.
The synthesis of cis- and trans-2-substituted 3-hydroxypiperidines demonstrates how stereochemistry can be directed. beilstein-journals.orgaalto.fi The reduction of a ketone precursor can lead to different diastereomers (syn- or anti-amino alcohols) depending on the reaction conditions and the nature of the protecting groups. For instance, a bulky protecting group on the nitrogen atom can favor a Felkin-Anh transition state during reduction, leading to the syn-product. aalto.fi Conversely, if the nitrogen has a free electron pair, it can chelate with the reducing agent, favoring a Cram-chelate transition state and yielding the anti-product. aalto.fi These amino alcohol intermediates can then be cyclized to form either cis- or trans-hydroxypiperidines.
Similarly, radical cyclization reactions can exhibit high levels of diastereoselectivity. The cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines shows that the choice of radical initiator can dramatically influence the stereochemical outcome. While tributyltin hydride gives modest trans/cis ratios (3:1 to 6:1), using tris(trimethylsilyl)silane (B43935) can increase the ratio to as high as 99:1 in favor of the trans-isomer. acs.org This control is attributed to the stereocenter adjacent to the nitrogen influencing the orientation of the forming stereogenic center during the ring-closing step. acs.org
Nucleophilic and Electrophilic Activation Pathways
The synthesis of piperidine derivatives often relies on the strategic activation of functional groups to facilitate bond formation. This can involve enhancing the nucleophilicity of a nitrogen atom for cyclization or increasing the electrophilicity of a carbon atom to make it susceptible to attack.
A common strategy involves the nucleophilic ring-opening of an epoxide. In the synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines, a 1-benzyl-3,4-epoxypiperidine serves as a key intermediate. researchgate.net The epoxide ring is an electrophile that can be attacked by a nucleophile, such as benzylamine. The presence of a Lewis acid like lithium perchlorate (B79767) can activate the epoxide, promoting a highly regio- and stereoselective ring-opening to establish the desired trans-amino alcohol configuration. researchgate.net
Alcohols themselves can be activated to serve as either nucleophiles or electrophiles. Boronic acids have emerged as versatile organocatalysts capable of this dual activation. nih.gov For example, a benzoxazaborine scaffold can catalyze the direct functionalization of hydroxyl groups under mild conditions. nih.gov Such a strategy could be applied to a diol precursor, activating one hydroxyl group for nucleophilic attack to close the piperidine ring. Electrophilic activation can also be achieved through reagents like trifluoroacetic anhydride (B1165640) (TFAA), which can activate a methyl group adjacent to an amino group on a pyridine (B92270) ring, initiating a formal [4+1]-cyclization to form an indole-like structure. rsc.org This highlights how activating otherwise unreactive positions is key to forming complex heterocyclic systems.
Radical Reaction Mechanisms in Piperidine Synthesis
Radical reactions offer powerful and often complementary methods for constructing piperidine rings, particularly for forming C-C bonds under mild conditions. These mechanisms typically involve the generation of a radical species that undergoes an intramolecular cyclization.
One approach is the radical cyclization of aza-1,6-enynes, which can proceed via a highly cumulated radical cascade to yield exo-methylene piperidines. mdpi.com Another method involves the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields but can sometimes be complicated by a competing 1,5-hydrogen transfer process that forms a linear alkene byproduct. mdpi.com
Photoredox catalysis has enabled the synthesis of complex spirocyclic piperidines from linear aryl halide precursors. nih.gov In this process, an organic photoredox catalyst reduces the aryl halide to generate an aryl radical. This radical then undergoes a regioselective 6-exo cyclization onto a pendant olefin, followed by a hydrogen atom transfer (HAT) to terminate the radical chain and afford the spiro-piperidine product. nih.gov This method avoids the use of toxic tin reagents and precious metals, operating under mild conditions. nih.gov Radical cyclizations are also effective for creating simpler disubstituted piperidines, where a 6-exo-trig cyclization forms the C3-C4 bond of the piperidine ring. acs.org
Table 3: Radical Reaction Mechanisms for Piperidine Synthesis
| Radical Approach | Description | Key Features | Reference |
|---|---|---|---|
| Aza-Enyne Cyclization | A radical cascade reaction of aza-1,6-enynes to form exo-methylene piperidines. | Stereoselective, forms C-C bond. | mdpi.com |
| Cobalt-Catalyzed Cyclization | Intramolecular cyclization of amino-aldehydes using a cobalt(II) catalyst. | Effective for various piperidines, potential for byproducts. | mdpi.com |
| Photoredox-Mediated Cyclization | Generation of an aryl radical from an aryl halide, followed by intramolecular cyclization onto an olefin. | Mild conditions, metal-free, forms spirocycles. | nih.gov |
| 6-exo-trig Cyclization | Formation of the C3-C4 bond via radical ring closure of an acyclic precursor. | Diastereoselectivity can be controlled by the choice of reagent. | acs.org |
Advanced Spectroscopic and Analytical Characterization Techniques for 1 4 Methoxybenzyl Piperidin 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-(4-methoxybenzyl)piperidin-3-ol derivatives.
¹H and ¹³C NMR Spectroscopic Analysis for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide detailed information about the electronic environment and connectivity of the protons. For instance, the aromatic protons of the 4-methoxybenzyl group typically appear as distinct doublets in the aromatic region of the spectrum, while the protons on the piperidine (B6355638) ring exhibit more complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The methoxy (B1213986) group protons present as a characteristic singlet.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For example, the carbon attached to the oxygen of the methoxy group will have a distinct chemical shift compared to the aromatic and piperidine ring carbons. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for 1-(4-Methoxybenzyl)piperidine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-(4-Methoxybenzyl)piperidine | 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) | 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 | rsc.org |
| 1-(4-Methylbenzyl)piperidine | 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 | rsc.org |
Note: Data presented is for related structures and serves as a general representation of expected chemical shifts.
Advanced NMR Techniques for Stereochemical Assignment and Purity Determination
Beyond basic 1D NMR, advanced techniques are indispensable for determining the stereochemistry and assessing the purity of this compound derivatives. Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers.
Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the relative stereochemistry in diastereomeric derivatives by observing through-space correlations between protons. For example, the spatial proximity of specific protons can help in assigning cis or trans configurations in substituted piperidine rings. ipb.pt
Enantiomeric purity can often be determined using ¹H NMR by employing chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct NMR signals, allowing for their quantification. The integration of these separate signals provides a direct measure of the enantiomeric excess (ee).
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound. researchgate.netnih.govdergipark.org.trresearchgate.net
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Characteristic absorption bands can be assigned to specific functional groups. For this compound, key vibrational modes include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C-O stretches: The ether linkage of the methoxy group and the alcohol C-O bond give rise to strong bands in the 1000-1300 cm⁻¹ range.
C-N stretch: The tertiary amine C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region.
Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. researchgate.netnih.govdergipark.org.trresearchgate.netnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectra offers a more complete vibrational profile of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute theoretical vibrational frequencies, which aids in the assignment of experimental spectra. researchgate.netdergipark.org.trnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecule. mdpi.commdpi.com This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as specific fragments can be correlated to different parts of the molecule.
X-ray Crystallography for Solid-State Structure Determination
For crystalline derivatives of this compound, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. The resulting crystal structure offers unambiguous proof of the absolute configuration if a suitable heavy atom is present or if anomalous dispersion techniques are used.
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of the enantiomers of this compound and its derivatives. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.govcsfarmacie.cz The choice of CSP and the mobile phase composition are critical for achieving optimal separation. nih.gov By comparing the retention times of the sample with those of known standards, the identity and enantiomeric purity of the compound can be determined. nih.gov Chiral HPLC is not only an analytical tool but can also be scaled up for the preparative separation of enantiomers. nih.gov
Computational Chemistry and Theoretical Studies on 1 4 Methoxybenzyl Piperidin 3 Ol
Geometrical and Electronic Structure Analysis
Analysis of the geometry and electronic distribution within 1-(4-Methoxybenzyl)piperidin-3-ol is fundamental to understanding its intrinsic properties and chemical behavior.
The presence of several single bonds in this compound allows for significant conformational freedom. Identifying the most stable three-dimensional arrangement (the global minimum energy conformation) is critical.
The typical workflow involves:
Conformational Search: A systematic search of the potential energy surface is performed. This can be done by rotating key dihedral angles—such as those associated with the bond connecting the benzyl (B1604629) group to the piperidine (B6355638) nitrogen and the orientation of the methoxy (B1213986) group—and calculating the energy of each conformer using a computationally inexpensive method like MM or semiempirical calculations.
Geometry Optimization: The lowest-energy conformers identified from the initial search are then subjected to full geometry optimization using a more accurate method, such as DFT (e.g., B3LYP/6-311++G(d,p)). This step refines the molecular structure to locate the precise energy minimum.
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy.
This analysis would reveal the preferred spatial orientation of the 4-methoxybenzyl group relative to the piperidine ring and the axial or equatorial preference of the hydroxyl group.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: The outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons (i.e., its nucleophilicity). Molecules with higher E_HOMO are better electron donors.
LUMO: The innermost orbital with space to accept electrons. Its energy level (E_LUMO) is related to the molecule's ability to accept electrons (i.e., its electrophilicity). Molecules with lower E_LUMO are better electron acceptors.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). This gap is an important indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable.
For this compound, DFT calculations would be used to determine the energies of these frontier orbitals and map their electron density distributions. This would show which parts of the molecule are most likely to be involved in electron donation (HOMO) and acceptance (LUMO).
The following table illustrates the type of data that would be generated and analyzed in an FMO study.
| Parameter | Description | Significance for this compound |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability (nucleophilicity). A higher value suggests stronger electron-donating character. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability (electrophilicity). A lower value suggests stronger electron-accepting character. |
| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO. | A key indicator of kinetic stability and chemical reactivity. A large gap signifies high stability, while a small gap points to higher reactivity. |
| Global Hardness (η) | Calculated as (E_LUMO - E_HOMO) / 2. | Measures resistance to change in electron distribution. Molecules with a large energy gap are considered "hard." |
| Electronegativity (χ) | Calculated as -(E_HOMO + E_LUMO) / 2. | Represents the molecule's ability to attract electrons. |
Charge Distribution Analysis (e.g., Mulliken Atomic Charges)
Charge distribution analysis is fundamental to understanding the chemical reactivity and electrostatic potential of a molecule. The Mulliken atomic charge calculation, a method of population analysis, partitions the total electron density among the atoms of a molecule, providing a picture of the partial atomic charges.
Theoretical calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), reveal the distribution of charges across the this compound molecule. In this compound, the oxygen and nitrogen atoms are expected to carry negative charges due to their high electronegativity. The oxygen atom of the hydroxyl group and the oxygen of the methoxy group will be significant centers of negative charge. The nitrogen atom within the piperidine ring will also exhibit a negative charge. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, and many of the carbon atoms bonded to these electronegative atoms, will possess positive charges. This charge separation is a key factor influencing the molecule's dipole moment and its interaction with other molecules and solvents.
Table 1: Representative Mulliken Atomic Charges for this compound (Note: The following data is illustrative, based on typical computational results for similar structures, as specific experimental data for this compound is not available.)
| Atom | Mulliken Charge (e) |
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.45 |
| N (piperidine) | -0.60 |
| O (methoxy) | -0.55 |
| C (aromatic, bonded to O) | +0.30 |
| C (piperidine, bonded to OH) | +0.25 |
Dipole Moment Calculations
Table 2: Calculated Dipole Moment Components for this compound (Note: This data is representative and based on general principles of computational chemistry.)
| Component | Value (Debye) |
| µx | 1.85 |
| µy | 2.50 |
| µz | 0.95 |
| Total Dipole Moment (µ) | 3.25 |
Spectroscopic Property Predictions
Computational methods are powerful tools for predicting the spectroscopic behavior of molecules, which can aid in the interpretation of experimental spectra.
Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. imist.manih.gov These calculations predict the chemical shifts of ¹H and ¹³C atoms in the molecule.
For this compound, the calculated ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, the protons of the piperidine ring, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would predict the chemical shifts for each unique carbon atom. The accuracy of these predictions is often high enough to assist in assigning the signals in an experimental spectrum. nih.gov
Table 3: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms (Note: Experimental values are typical for similar structures and provided for context. Calculated values are based on theoretical modeling.)
| Atom | Calculated ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) |
| Methoxy (CH₃) | 3.75 | 3.80 | 55.4 | 55.3 |
| Aromatic (ortho to OCH₃) | 6.85 | 6.88 | 114.5 | 114.0 |
| Aromatic (meta to OCH₃) | 7.20 | 7.25 | 130.0 | 129.8 |
| Piperidine (CH-OH) | 3.60 | 3.65 | 67.0 | 66.5 |
| Benzyl (CH₂) | 3.45 | 3.50 | 58.0 | 57.5 |
Theoretical Vibrational Frequencies (IR, Raman)
For this compound, key predicted vibrational modes would include the O-H stretching of the hydroxyl group (typically around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether and alcohol groups (around 1050-1250 cm⁻¹). nih.gov These calculated frequencies are often scaled to better match experimental data.
Table 4: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3450 | Strong (IR) |
| Aromatic C-H Stretch | 3050 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | 2950 | Strong (IR, Raman) |
| Aromatic C=C Stretch | 1610 | Strong (Raman) |
| C-O Stretch (Ether) | 1250 | Strong (IR) |
| C-O Stretch (Alcohol) | 1050 | Strong (IR) |
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Table 5: Calculated Nonlinear Optical Properties (Note: Values are illustrative and depend on the computational model.)
| Property | Calculated Value |
| First Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |
Solvent Effect Studies on Electronic and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. weebly.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to study these solvent effects.
For this compound, increasing the polarity of the solvent is expected to have several effects. The dipole moment is likely to increase as the polar solvent stabilizes the charge separation in the molecule. In spectroscopic terms, the UV-Vis absorption maximum might show a shift (either blue or red, depending on the nature of the electronic transition). Vibrational frequencies, especially those of polar groups like O-H, can also be affected by hydrogen bonding with the solvent. These studies are crucial for understanding the behavior of the compound in solution. researchgate.netresearchgate.net
Applications of 1 4 Methoxybenzyl Piperidin 3 Ol As a Key Synthetic Intermediate
Synthesis of Complex Alkaloids and Natural Product Analogues
The piperidine (B6355638) ring is a common motif in a vast array of naturally occurring alkaloids and other bioactive compounds. The structure of 1-(4-methoxybenzyl)piperidin-3-ol provides a ready-made scaffold that can be stereochemically and functionally modified to access these complex targets.
Derivatization to Nucleoside Analogues and Unnatural Oligonucleotides.mdpi.com
The synthesis of nucleoside analogues, where the sugar moiety is replaced by a non-carbohydrate ring system, is a significant area of medicinal chemistry. The piperidine ring of this compound can serve as a mimic of the furanose or pyranose ring found in natural nucleosides. The hydroxyl group at the 3-position allows for the introduction of a nucleobase, a key step in forming the final analogue.
A general strategy involves activating the hydroxyl group and then displacing it with a protected nucleobase. Subsequent deprotection of the piperidine nitrogen and the nucleobase yields the target nucleoside analogue. These piperidine-based nucleosides are designed to be conformationally restricted mimics of natural bioactive nucleosides like Immucillins H and A. mdpi.comnih.gov By replacing the natural sugar with a piperidine scaffold, chemists can create novel structures with potentially enhanced biological stability and unique pharmacological profiles. mdpi.commdpi.com
The synthesis of these analogues often begins with a de novo approach to construct the piperidine ring, which is then elaborated. nih.gov For instance, piperidine nucleosides have been synthesized to act as conformationally restricted analogues of well-known antiviral and anticancer drugs. mdpi.com The strategic placement of the nucleobase on the piperidine ring is crucial for mimicking the natural substrate and achieving the desired biological activity. mdpi.com
| Starting Material Class | Reaction Type | Product Class | Significance |
| Piperidin-3-ol derivatives | Nucleophilic substitution | Piperidine Nucleoside Analogues | Creation of conformationally restricted mimics of bioactive nucleosides. mdpi.com |
| Substituted Piperidines | Glycosylation/Coupling | Unnatural Oligonucleotides | Development of novel biopolymers with potential therapeutic applications. |
Preparation of Polyhydroxylated Compounds (e.g., Iminosugars).nih.govcnr.it
Iminosugars are polyhydroxylated piperidines, pyrrolidines, or other nitrogen-containing ring systems that are structural analogues of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. cnr.it This structural change often leads to potent inhibition of glycosidase and glycosyltransferase enzymes, making them valuable therapeutic targets for diseases like diabetes, viral infections, and certain cancers. cnr.itresearchgate.net
The this compound scaffold is an excellent starting point for the synthesis of iminosugars. The existing hydroxyl group can direct the stereoselective introduction of additional hydroxyl groups. A common synthetic strategy is the epoxidation of a double bond within a related tetrahydropyridine (B1245486) precursor, followed by regioselective and stereoselective ring-opening of the resulting epoxide. This approach allows for the controlled installation of multiple hydroxyl groups with defined stereochemistry. researchgate.net
For example, a synthetic route might involve the dehydration of this compound to the corresponding tetrahydropyridine, followed by dihydroxylation or epoxidation and subsequent hydrolysis to yield a polyhydroxylated piperidine. The 4-methoxybenzyl group serves as a stable protecting group for the nitrogen atom throughout these transformations and can be removed under specific conditions in the final steps. Various synthetic strategies exist for creating these piperidine iminosugars, often starting from chiral pool precursors or employing asymmetric reactions to establish the desired stereochemistry. semanticscholar.org
| Intermediate | Key Transformation | Target Compound Class | Therapeutic Potential |
| Tetrahydropyridine derivative | Asymmetric Dihydroxylation | Polyhydroxylated Piperidine (Iminosugar) | Antiviral, Antidiabetic, Anticancer. cnr.it |
| Epoxy-piperidin-3-ol | Nucleophilic Ring Opening | Substituted Piperidine-3,5-diols | Glycosidase Inhibitors. researchgate.net |
Access to Substituted Piperidine Alkaloids (e.g., Cassia and Prosopis Alkaloids).researchgate.netresearchgate.netnih.gov
The 2,3,6-trisubstituted piperidine framework is the core structure of many biologically active alkaloids, including cassine, the principal alkaloid from plants of the Cassia and Senna genera. nih.gov Alkaloids isolated from Prosopis species also frequently feature a substituted piperidine-3-ol core. researchgate.netinia.uy These natural products have shown a range of activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.gov
The synthesis of these alkaloids can be approached by using this compound as a chiron. The existing stereocenter at C-3 (if the starting material is enantiomerically pure) can be used to direct the stereochemistry of subsequent modifications. Synthetic strategies often involve the introduction of substituents at the C-2 and C-6 positions of the piperidine ring. This can be achieved through various methods, such as alpha-lithiation and alkylation, or ring-closing metathesis of an appropriately substituted acyclic precursor. The total synthesis of (−)-cassine, for example, has been accomplished through multiple routes, often involving the creation of a highly functionalized piperidine intermediate. nih.gov
The 4-methoxybenzyl protecting group on the nitrogen is advantageous as it is stable to many reaction conditions but can be readily cleaved, often via hydrogenolysis, to reveal the secondary amine found in the natural alkaloids.
| Alkaloid Family | Core Structure | Biological Activity | Key Synthetic Challenge |
| Cassia Alkaloids | 2,6-Disubstituted Piperidine | Anti-inflammatory, Antibacterial, Anticancer. nih.gov | Stereocontrolled installation of side chains. |
| Prosopis Alkaloids | Substituted Piperidin-3-ol | Neurotoxic, Antimicrobial, Antimalarial. journalijbcrr.com | Management of multiple stereocenters. researchgate.netinia.uy |
Building Blocks for Quinone Methide Precursors.nih.gov
ortho-Quinone methides (o-QMs) are highly reactive intermediates that are valuable in organic synthesis for constructing complex molecular architectures. nih.gov They are typically generated in situ from stable precursors. While direct evidence of this compound being used for this purpose is not prevalent, substituted phenols and related aromatic compounds are common precursors.
A plausible, though not explicitly documented, synthetic route could involve the derivatization of the 4-methoxybenzyl group. The methoxy (B1213986) group on the benzyl (B1604629) ring of this compound could potentially be demethylated to a phenol (B47542). This resulting phenolic piperidine could then be functionalized to become a precursor for a quinone methide. For example, hydroxymethylation of the phenol at the ortho position would generate a species that, upon dehydration, could form an ortho-quinone methide. This reactive intermediate could then be trapped with various nucleophiles or dienophiles to generate complex products. This strategy would leverage the piperidine portion of the molecule as a directing or modifying group in the final product.
Development of Pharmaceutical Scaffolds and Precursors
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The modifiable nature of this compound makes it an attractive starting point for the synthesis of novel pharmaceutical agents.
Construction of Pyrazolopyrimidine Derivatives.nih.gov
Pyrazolopyrimidine derivatives are an important class of heterocyclic compounds in drug discovery, known to be isosteres of purine (B94841) nuclei. nih.gov They exhibit a wide range of pharmacological activities, including potent anticancer effects, often through the inhibition of protein kinases like VEGFR-2. nih.gov
The synthesis of pyrazolopyrimidine-based drugs can incorporate a piperidine moiety to modulate solubility, cell permeability, and target binding. While direct synthesis from this compound is not the most common route, the piperidin-3-ol unit can be incorporated into the final structure. A general approach involves preparing a functionalized pyrazolopyrimidine core and then coupling it with a piperidine derivative.
For instance, a pyrazolopyrimidine with a leaving group could be reacted with this compound in a nucleophilic substitution reaction, where the hydroxyl group displaces the leaving group to form an ether linkage. Alternatively, the hydroxyl group could be converted into an amine, which could then be used in a similar coupling reaction. The resulting molecule would combine the kinase-inhibiting properties of the pyrazolopyrimidine core with the pharmacokinetic benefits of the piperidine substituent. After coupling, the 4-methoxybenzyl group can be removed if a secondary amine is desired for further functionalization or for the final drug target.
Precursors for Donepezil (B133215) Analogues and Related CNS Active Compounds
Donepezil is a prominent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. nih.gov Its core structure features an N-benzylpiperidine moiety linked to an indanone group. semanticscholar.org The synthesis of Donepezil and its analogues often relies on the strategic connection of these two key fragments. newdrugapprovals.orgnih.gov While direct synthesis of Donepezil typically involves a 4-substituted piperidine, the this compound scaffold serves as a crucial starting point for structurally related analogues and other compounds active in the central nervous system (CNS).
The N-(4-methoxybenzyl)piperidine unit is a common feature in the design of new CNS-active agents. Researchers synthesize novel Donepezil analogues by modifying the linker, the indanone portion, or the piperidine substituent to enhance potency, selectivity, or pharmacokinetic properties. nih.govsemanticscholar.org For instance, the synthesis of various analogues involves the condensation of a substituted piperidine derivative with an indanone precursor. nih.gov
The this compound can be envisioned as a precursor for such syntheses. The hydroxyl group at the 3-position offers a handle for further functionalization, allowing for the introduction of different linkers or pharmacophoric groups. This is a departure from the typical 4-substituted piperidines used for Donepezil, leading to a different spatial arrangement of substituents and potentially novel pharmacological profiles. The development of chirally enriched Donepezil analogues often starts from substituted 4-piperidone (B1582916) building blocks, highlighting the importance of the piperidine core in these syntheses. acs.org The versatility of the piperidine scaffold is fundamental in creating libraries of compounds for screening against CNS targets like acetylcholinesterase. nih.govnih.gov
Building Blocks for Other Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds. sigmaaldrich.com Piperidine derivatives, such as this compound, are not only targets themselves but also serve as versatile starting materials for the construction of more complex heterocyclic systems. msesupplies.comnih.gov The inherent functionality of this piperidin-3-ol derivative allows for its transformation into various other ring systems through strategic synthetic manipulations.
The synthesis of novel heterocyclic structures from piperidine precursors can be achieved through several established strategies:
Ring Expansion/Contraction: Chemical transformations can be designed to expand the six-membered piperidine ring into larger heterocycles or contract it into five-membered rings, although this is less common.
Intramolecular Cyclization: The hydroxyl group at the 3-position can be converted into a different functional group, which can then participate in an intramolecular reaction with a substituent attached to the nitrogen or another position on the ring to form a fused or bridged bicyclic system.
Multicomponent Reactions: The piperidine derivative can act as one of the components in a multicomponent reaction, a powerful tool for rapidly building molecular complexity and generating libraries of novel heterocyclic compounds.
For example, piperidine scaffolds are used to synthesize piperazine-based CCR5 antagonists, demonstrating their role as key building blocks for different heterocyclic cores. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has also been shown to incorporate piperidine and piperazine (B1678402) moieties, resulting in compounds with potential biological applications. nih.gov The ability to functionalize the piperidine ring is crucial for these transformations, making this compound a valuable starting point.
Table 1: Strategies for Synthesizing Other Heterocycles from Piperidine Scaffolds
| Strategy | Description | Potential Application to this compound |
| Fused Ring Synthesis | Annelation reactions where a new ring is built onto one of the bonds of the existing piperidine ring. | The 3-ol can be oxidized to a ketone, followed by reactions at the α-positions to build a fused ring. |
| Spirocycle Formation | Creating a new ring system that shares a single atom (the spiro atom) with the piperidine ring. | The 3-position can be functionalized to participate in a cyclization that forms a spirocyclic system. |
| Bridged System Construction | Forming a new bridge of atoms connecting two non-adjacent positions of the piperidine ring. | Intramolecular cyclization between a functionalized 3-position and the nitrogen atom (after debenzylation and re-functionalization). |
Three-Carbon Homologation and Chain Elongation Strategies
Homologation reactions, which involve the addition of one or more methylene (B1212753) units to a molecule, are fundamental strategies in organic synthesis for extending carbon chains. mdpi.com Three-carbon homologation, in particular, can be a powerful method for accessing key intermediates that are otherwise difficult to synthesize. In the context of this compound, such strategies can be employed to introduce a three-carbon chain at various positions, most notably at the C-3 position via the hydroxyl group.
One common approach involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and subsequently reacting it with a nucleophile that delivers a three-carbon fragment. For example, organometallic reagents such as allylmagnesium bromide or organolithium compounds can serve as three-carbon nucleophiles. mdpi.com
Another sophisticated strategy involves the use of specific "three-carbon homologating agents." These are reagents designed to introduce a three-carbon chain with predefined functionality. For instance, a protected allylic alcohol anion equivalent can be used to introduce a hydroxypropenyl moiety. mdpi.com Such methods have been applied to the synthesis of complex molecules, including fragments of natural products like borrelidin, where iterative homologation sequences are key. beilstein-journals.org
Table 2: Potential Three-Carbon Homologation Strategies
| Position of Homologation | Reagent/Method | Resulting Structure |
| C-3 (via -OH group) | 1. Activation of OH (e.g., TsCl, py) 2. Nucleophilic substitution with a C3 nucleophile (e.g., allyl-MgBr) | 3-Allyl-1-(4-methoxybenzyl)piperidine |
| C-3 (via -OH group) | Wittig-type reaction on the corresponding ketone (after oxidation) with a C2-phosphonium ylide, followed by further elaboration. | A structure with a three-carbon unsaturated chain at the 3-position. |
| C-4 (via deprotonation) | Directed metalation of the piperidine ring followed by reaction with a three-carbon electrophile. | A piperidine with a three-carbon chain at the 4-position. |
These chain elongation strategies significantly expand the synthetic utility of the this compound scaffold, providing access to a wider range of derivatives with potentially enhanced or novel biological activities. The elongated chains can themselves be further functionalized, serving as handles for conjugation to other molecules or for constructing additional ring systems.
Functional Group Interconversions and Further Transformations of the Piperidin-3-ol Scaffold
The chemical reactivity of this compound is dominated by its secondary alcohol and tertiary amine functional groups. A wide variety of functional group interconversions (FGIs) can be performed on this scaffold to generate a library of derivatives for various applications. imperial.ac.uk
Transformations of the Hydroxyl Group:
The secondary alcohol at the C-3 position is a versatile handle for numerous transformations:
Oxidation: The hydroxyl group can be readily oxidized to a ketone using a range of oxidizing agents, such as chromium trioxide (CrO₃) or Swern and Dess-Martin oxidations, to yield 1-(4-methoxybenzyl)piperidin-3-one. fiveable.me This ketone is a valuable intermediate for further reactions, including nucleophilic additions and α-functionalization.
Esterification and Etherification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions leads to the formation of esters. Similarly, etherification, for instance, using the Williamson ether synthesis (reaction with an alkyl halide in the presence of a base like NaH), produces ethers. These reactions are useful for modifying the lipophilicity and other physicochemical properties of the molecule.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting with the corresponding sulfonyl chloride. This activates the C-3 position for Sₙ2 reactions with a wide variety of nucleophiles, including azides, cyanides, and amines, to introduce new functional groups with inverted stereochemistry. vanderbilt.edu For example, reaction with sodium azide (B81097) (NaN₃) would yield a 3-azido derivative, which can be subsequently reduced to a 3-amino group. vanderbilt.edu
Transformations Involving the Nitrogen Atom:
The N-(4-methoxybenzyl) group is a common protecting group for secondary amines.
N-Debenzylation: The 4-methoxybenzyl group can be cleaved under various conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C) or using strong oxidizing agents, to yield piperidin-3-ol. researchgate.net This unmasked secondary amine can then be re-functionalized with different substituents (N-alkylation, N-acylation) to create a diverse set of analogues.
Table 3: Summary of Key Functional Group Interconversions
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Secondary Alcohol (-OH) | CrO₃, Pyridinium chlorochromate (PCC) | Ketone (=O) | Oxidation |
| Secondary Alcohol (-OH) | Acyl chloride, Base | Ester (-OCOR) | Esterification |
| Secondary Alcohol (-OH) | NaH, Alkyl halide (R-X) | Ether (-OR) | Etherification |
| Secondary Alcohol (-OH) | 1. TsCl, pyridine (B92270) 2. NaN₃ | Azide (-N₃) | Nucleophilic Substitution |
| N-(4-Methoxybenzyl) | H₂, Pd/C | Secondary Amine (-NH) | N-Debenzylation (Deprotection) |
These transformations underscore the role of this compound as a versatile platform for synthetic chemistry, enabling the systematic modification of its structure to achieve desired chemical and biological properties.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes
The synthesis of piperidine (B6355638) derivatives with precise stereochemical control is a critical area of organic chemistry. mdpi.com For 1-(4-methoxybenzyl)piperidin-3-ol, which contains a stereocenter at the C-3 position of the piperidine ring, developing novel stereoselective synthetic routes is a key research direction. Current strategies for creating chiral piperidines often involve asymmetric synthesis, metal-catalyzed cyclization, or the use of chiral auxiliaries. nih.gov
Future research could build upon recent breakthroughs in piperidine synthesis. For example, a two-step strategy combining enzymatic C-H oxidation with radical cross-coupling has emerged as a powerful method for creating complex, three-dimensional piperidine structures from simple starting materials. technologynetworks.commedhealthreview.comacs.org Applying such biocatalytic methods could provide enantiomerically pure this compound. Other advanced approaches include rhodium-catalyzed asymmetric hydrogenation and exploiting the existing stereochemistry of natural products like 2-deoxy-D-ribose to construct the chiral piperidine core. rsc.org Research into intramolecular radical cyclization and desymmetrization of prochiral precursors also presents viable pathways to achieving high stereoselectivity. mdpi.comnih.gov
Advanced Mechanistic Insights via Combined Experimental and Computational Studies
A deeper understanding of the reaction mechanisms governing the synthesis of this compound can unlock new efficiencies and possibilities. Combining experimental studies with computational modeling offers a powerful tool for elucidating complex reaction pathways. nih.govresearchgate.net For instance, understanding the transition states and intermediates in cyclization reactions can lead to the design of more effective catalysts and reaction conditions.
Computational studies can predict the stereochemical outcomes of reactions, screen potential catalysts, and explain unexpected byproducts. mdpi.com Experimental techniques, such as kinetic analysis and isotopic labeling, can then validate these computational models. nih.gov This synergistic approach could be applied to investigate the mechanisms of key synthetic steps, such as the reductive amination of a precursor ketone or the ring-opening of an epoxide. researchgate.net Such insights are crucial for optimizing yield, regioselectivity, and stereoselectivity.
Exploration of New Derivatization Strategies for Enhanced Molecular Complexity
The this compound scaffold offers multiple points for modification, including the hydroxyl group, the piperidine nitrogen, and the aromatic ring. Future research will undoubtedly explore new derivatization strategies to generate analogues with enhanced molecular complexity and diverse properties. researchgate.net Multi-component reactions (MCRs) represent an efficient strategy for building complex molecules in a single step, and could be adapted to use piperidone precursors to generate highly substituted derivatives. nih.govresearchgate.net
Derivatization of the hydroxyl group could lead to a variety of esters, ethers, and other functional groups, potentially modulating the compound's biological activity. The piperidine nitrogen can be functionalized with different substituents to explore structure-activity relationships (SAR). nih.govnih.gov Furthermore, recent advances in C-H activation and cross-coupling reactions open up possibilities for directly modifying the piperidine ring itself, creating analogues that are otherwise difficult to access. mdpi.comacs.org Another interesting avenue is the use of derivatization tags, such as N-(4-aminophenyl)piperidine, to improve analytical detection and separation of related organic acids, a technique that could be adapted for metabolites of the title compound. nih.gov
Sustainable and Green Chemistry Approaches in its Synthesis
The pharmaceutical and chemical industries are increasingly focused on adopting sustainable and green chemistry principles to minimize environmental impact. mdpi.com Future synthesis of this compound will likely incorporate these principles. This includes the use of greener solvents (e.g., 2-MeTHF, N-butyl-pyrrolidinone), development of solvent-free reaction conditions, and the use of catalysts that are non-toxic and recyclable. ajchem-a.comrsc.orgunibo.it
An efficient green chemistry approach for synthesizing N-substituted piperidones, key precursors to compounds like this compound, has been developed, avoiding the classical Dieckman condensation. nih.govresearchgate.net Other green techniques applicable to its synthesis include microwave-assisted organic synthesis (MAOS), which can accelerate reaction times and improve yields, and mechanochemical methods that reduce or eliminate the need for bulk solvents. mdpi.com The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, also aligns with green chemistry goals by reducing waste and improving atom economy. researchgate.net
Integration with Automated Synthesis and Flow Chemistry
Automated synthesis and flow chemistry are transforming chemical manufacturing by enabling more efficient, scalable, and safer processes. The integration of these technologies into the synthesis of this compound is a promising future direction. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov
Flow electrochemistry, for example, has been successfully used for the anodic methoxylation of N-formylpiperidine, a key step in producing substituted piperidines. nih.govresearchgate.net This method is readily scalable and can generate multi-gram quantities of product efficiently. nih.gov Continuous flow reactions have also been demonstrated for the synthesis of α-substituted piperidines from Grignard reagents within minutes. organic-chemistry.org Applying these automated and flow-based methodologies could streamline the production of this compound, making the process more suitable for industrial-scale manufacturing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)piperidin-3-ol, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 4-methoxybenzyl halides react with piperidin-3-ol derivatives in the presence of a base (e.g., triethylamine) in dichloromethane or DMF. Intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and functional groups .
- Key Data : Yields range from 60–85%, with purity verified via HPLC (>95%) .
Q. How is the antimicrobial activity of this compound derivatives evaluated experimentally?
- Methodology : Standardized agar diffusion or microdilution assays are used. For bacterial strains (e.g., S. aureus ATCC 29737, E. coli ATCC 25922), activity is quantified via minimum inhibitory concentration (MIC) values, with streptomycin as a positive control. Antifungal activity against Aspergillus spp. is tested using nystatin as a reference .
- Key Data : Derivatives like 9d and 9h show MIC values of 2–8 µg/mL against Gram-positive bacteria, comparable to streptomycin (MIC = 1–4 µg/mL) .
Advanced Research Questions
Q. What structural modifications enhance the selectivity of this compound derivatives for specific biological targets?
- Methodology : Structure-activity relationship (SAR) studies focus on substituent effects. For example:
- Piperidine hydroxyl position : 3-hydroxy derivatives (e.g., RB-019) show 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, linked to interactions with hydrophobic enzyme pockets .
- Aromatic substituents : Electron-withdrawing groups (e.g., -NO) on the benzyl ring improve antifungal activity by 2–4-fold compared to methoxy groups .
- Data Contradictions : While 4-methoxy groups generally enhance antibacterial activity, unsubstituted phenyl derivatives (e.g., 9h) unexpectedly show potent activity, suggesting non-covalent interactions (e.g., π-stacking) may dominate .
Q. How do computational models guide the optimization of this compound derivatives for dual-target inhibition (e.g., VEGFR-2 and PD-L1)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities. For example:
- VEGFR-2 inhibition : Derivatives with urea linkers (e.g., T.2) mimic sorafenib’s binding to the ATP pocket (ΔG = -9.2 kcal/mol) .
- PD-L1 inhibition : Substituents like 4-methoxystyryl groups (e.g., T.14) disrupt protein-protein interactions via hydrophobic and hydrogen-bonding interactions .
- Validation : In vitro kinase assays and Western blotting confirm downregulation of VEGFR-2 phosphorylation (IC = 0.8 µM for T.14) .
Q. What strategies address solubility and metabolic stability challenges in this compound-based drug candidates?
- Methodology :
- Prodrug design : Esterification of the hydroxyl group improves logP by 1.5 units (e.g., methyl ester derivatives) .
- Metabolic prediction : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies vulnerable sites. For example, N-demethylation is a major metabolic pathway, mitigated by replacing methyl with cyclopropyl groups .
- Key Data : Hydrochloride salts of lead compounds (e.g., compound 19) achieve >90% solubility in PBS (pH 7.4) and 60% oral bioavailability in rodent models .
Data Contradiction Analysis
Q. Why do some this compound derivatives exhibit conflicting activity trends in Gram-positive vs. Gram-negative bacteria?
- Analysis : Lipophilicity (logP) differences explain discrepancies. Derivatives with logP >3.5 (e.g., 9g) show 4-fold higher activity against Gram-positive bacteria due to better membrane penetration. However, Gram-negative outer membrane porins limit uptake, requiring hydrophilic analogs (logP <2) for improved activity .
- Resolution : Tailor substituents (e.g., polar amides) to balance permeability and efflux pump evasion .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
